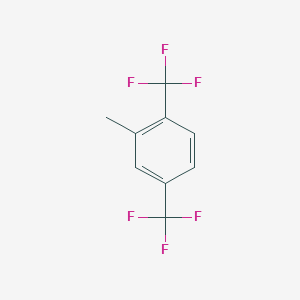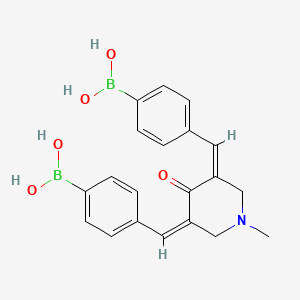
2-Methyl-1,4-bis(trifluoromethyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-1,4-bis(trifluoromethyl)benzene is an organic compound characterized by the presence of two trifluoromethyl groups attached to a benzene ring, with a methyl group at the 2-position
准备方法
Synthetic Routes and Reaction Conditions
One common method is through radical trifluoromethylation, where trifluoromethyl radicals are generated and added to the benzene ring under specific conditions . Another approach involves the use of trifluoromethylating agents in the presence of catalysts to achieve the desired substitution .
Industrial Production Methods
Industrial production of this compound may involve large-scale radical trifluoromethylation processes, utilizing specialized equipment to handle the reactive intermediates and ensure high yields. The reaction conditions are optimized to achieve efficient conversion and minimize by-products .
化学反应分析
Types of Reactions
2-Methyl-1,4-bis(trifluoromethyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the trifluoromethyl groups or other functional groups present in the molecule.
Substitution: The trifluoromethyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically employed.
Substitution: Reagents such as organolithium compounds or Grignard reagents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .
科学研究应用
2-Methyl-1,4-bis(trifluoromethyl)benzene has several applications in scientific research:
作用机制
The mechanism by which 2-Methyl-1,4-bis(trifluoromethyl)benzene exerts its effects is primarily related to its ability to interact with various molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity and electron-withdrawing properties, which can influence its reactivity and interactions with biological molecules . These interactions can modulate specific pathways and targets, leading to the observed effects in biological systems .
相似化合物的比较
Similar Compounds
1,4-Bis(trifluoromethyl)benzene: Lacks the methyl group at the 2-position, which can influence its chemical properties and reactivity.
2,3,5,6-Tetrafluorotoluene: Contains fluorine atoms instead of trifluoromethyl groups, resulting in different reactivity and applications.
2-Methyl-1,3-bis(trifluoromethyl)benzene: Similar structure but with different positioning of the trifluoromethyl groups, affecting its chemical behavior.
Uniqueness
Its structure allows for specific interactions and reactivity that are not observed in similar compounds .
属性
IUPAC Name |
2-methyl-1,4-bis(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F6/c1-5-4-6(8(10,11)12)2-3-7(5)9(13,14)15/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWMJCGNEIHSSAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-Phenyl-1,2,3,5,6,7-hexahydropyrrolo[2,1-c][1,2,4]triazol-4-ium chloride](/img/structure/B8118575.png)
![N-(3',6'-Dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthen]-5-yl)-2,3,4,5,6-pentafluorobenzamide](/img/structure/B8118578.png)


![1,3-Bis[2,6-di(propan-2-yl)phenyl]-4,5-dihydroimidazol-1-ium;trifluoroborane;fluoride](/img/structure/B8118604.png)
![[4'-Bis(2,6-dimethylphenyl)phosphanyl-3,3'-spirobi[1,2-dihydroindene]-4-yl]-bis(2,6-dimethylphenyl)phosphane](/img/structure/B8118606.png)

![(4S)-3-(2,2-dimethylpropyl)-4,7,7-trimethyl-4-phenyl-1,2,6,8-tetrahydropyrazolo[3,4-b]quinolin-5-one](/img/structure/B8118626.png)
![4,7-Diiodobenzo[d][1,3]dioxole](/img/structure/B8118630.png)


![(2S)-N-(4-amino-1-cyclobutyl-3,4-dioxobutan-2-yl)-3-[(2S)-2-(tert-butylcarbamoylamino)-3,3-dimethylbutanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B8118651.png)

![N-methylspiro[3.3]heptan-2-amine;hydrochloride](/img/structure/B8118680.png)
